molecular formula C11H11F3 B12845579 (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene

Cat. No.: B12845579
M. Wt: 200.20 g/mol
InChI Key: IRRHJUOAGUQRHQ-ONEGZZNKSA-N
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Description

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-(Trifluoromethyl)phenyl)acrylic acid
  • trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid
  • (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)-pentan-1-one

Uniqueness

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene is unique due to its specific structural configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules .

Properties

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

1-[(E)-but-1-enyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h3-8H,2H2,1H3/b4-3+

InChI Key

IRRHJUOAGUQRHQ-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCC=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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